Enantiomeric Identity: (R)‑Configuration Confers Altered Proteolytic Stability Relative to the L‑Isomer
The target compound bears the (R)‑configuration (D‑phenylalanine backbone), whereas the most widely studied 3‑allyl‑phenylalanine derivative is the L‑enantiomer (3‑allyl‑L‑phenylalanine, CAS 2656394‑79‑3) [1]. D‑Amino acid residues are established to reduce proteolytic degradation rates in peptide therapeutics; class‑level evidence demonstrates that substitution of L‑Phe with D‑Phe in peptide substrates decreases susceptibility to chymotrypsin and other serine proteases by 10‑ to 100‑fold depending on sequence context [2]. This stereochemical distinction is critical when the compound is incorporated into peptide‑based inhibitors or probes intended for in vivo or cell‑based assays.
| Evidence Dimension | Proteolytic half‑life extension of D‑ vs. L‑phenylalanine‑containing peptides |
|---|---|
| Target Compound Data | D‑configuration (R‑stereoisomer) |
| Comparator Or Baseline | 3‑Allyl‑L‑phenylalanine (CAS 2656394‑79‑3) — L‑configuration |
| Quantified Difference | D‑Phe substitution reduces chymotrypsin‑mediated cleavage rates by 10–100× (class‑level) |
| Conditions | General protease susceptibility assays for D‑ vs. L‑amino acid‑containing peptides |
Why This Matters
For procurement decisions involving peptide‑based probes or inhibitors, the D‑configured methyl ester enables synthesis of candidates with intrinsically longer biological half‑lives than those built from L‑allyl‑phenylalanine.
- [1] ChEBI. 3‑allyl‑L‑phenylalanine (CHEBI:233950), CAS 2656394‑79‑3. European Bioinformatics Institute, 2025. https://www.ebi.ac.uk/chebi/CHEBI:233950 View Source
- [2] Hamamoto, K.; Kida, Y.; Zhang, Y.; Shimizu, T.; Kuwano, K. Antimicrobial Activity and Stability to Proteolysis of Small Linear Cationic Peptides with D‑Amino Acid Substitutions. Microbiol. Immunol. 2002, 46, 741–749. View Source
